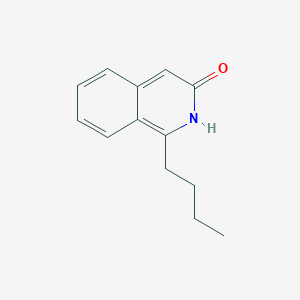
1-Butylisoquinolin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butylisoquinolin-3(2H)-one is an organic compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds, and this compound is characterized by a butyl group attached to the nitrogen atom of the isoquinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Butylisoquinolin-3(2H)-one can be synthesized through several methods. One common approach involves the reaction of isoquinoline with butyl halides under basic conditions to introduce the butyl group. The reaction typically proceeds as follows:
Reactants: Isoquinoline, butyl halide (e.g., butyl bromide), base (e.g., potassium carbonate)
Conditions: Reflux in an appropriate solvent (e.g., acetonitrile) for several hours
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions: 1-Butylisoquinolin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to tetrahydroisoquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the isoquinoline ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride (AlCl3) as a catalyst.
Major Products:
Oxidation: Isoquinoline N-oxides
Reduction: Tetrahydroisoquinoline derivatives
Substitution: Various substituted isoquinolines depending on the electrophile used
Scientific Research Applications
1-Butylisoquinolin-3(2H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Butylisoquinolin-3(2H)-one depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would vary based on the biological context and the specific derivatives of the compound being studied.
Comparison with Similar Compounds
Isoquinoline: The parent compound of 1-Butylisoquinolin-3(2H)-one, lacking the butyl group.
1-Methylisoquinolin-3(2H)-one: Similar structure but with a methyl group instead of a butyl group.
1-Ethylisoquinolin-3(2H)-one: Contains an ethyl group instead of a butyl group.
Uniqueness: this compound is unique due to the presence of the butyl group, which can influence its chemical reactivity and biological activity. The longer alkyl chain may enhance its lipophilicity, potentially affecting its interaction with biological membranes and its overall pharmacokinetic properties.
Properties
CAS No. |
62420-70-6 |
|---|---|
Molecular Formula |
C13H15NO |
Molecular Weight |
201.26 g/mol |
IUPAC Name |
1-butyl-2H-isoquinolin-3-one |
InChI |
InChI=1S/C13H15NO/c1-2-3-8-12-11-7-5-4-6-10(11)9-13(15)14-12/h4-7,9H,2-3,8H2,1H3,(H,14,15) |
InChI Key |
POKTVBKVSDOELW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C2C=CC=CC2=CC(=O)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(S)-6-Methyl-4,7-diazaspiro[2.5]octane dihydrochloride](/img/structure/B11899025.png)
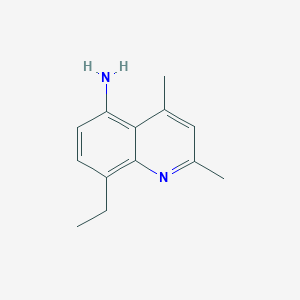
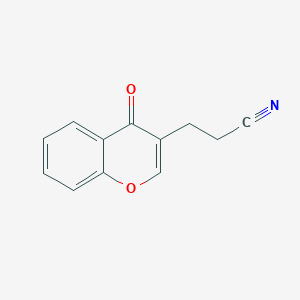
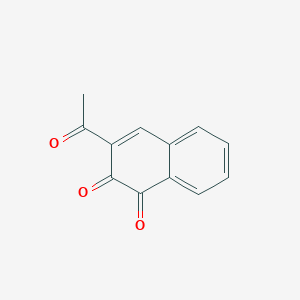
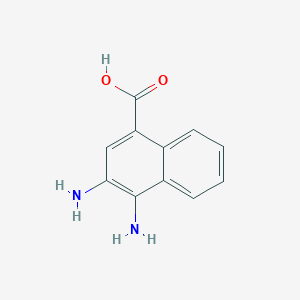
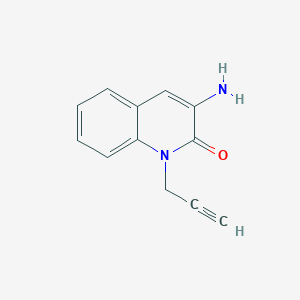
![(3-Carbamoylimidazo[1,2-a]pyridin-6-yl)boronic acid](/img/structure/B11899056.png)


![4-Chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B11899068.png)
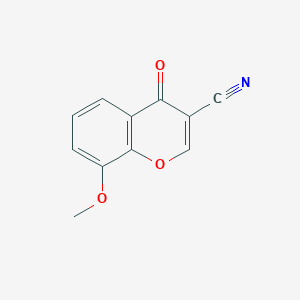

![2-(Methylthio)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine hydrochloride](/img/structure/B11899089.png)
![4-(1H-imidazo[4,5-c]pyridin-2-yl)thiazole](/img/structure/B11899097.png)
